1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea
Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea is a urea derivative featuring a pyrrolidinone core substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with a urea linker bound to a furan-2-ylmethyl moiety. The pyrrolidinone ring introduces conformational rigidity and hydrogen-bonding capacity due to its carbonyl group, while the 4-chlorophenyl and furan-2-ylmethyl substituents contribute to hydrophobicity and aromatic interactions. This compound is hypothesized to belong to a class of antimicrobial agents, as similar derivatives with thiourea or tetrazole cores have demonstrated notable bioactivity .
Synthetic routes for analogous compounds, such as thiourea and tetrazole derivatives (e.g., 8a and 8b in ), involve coupling reactions between 4-chlorophenyl precursors and furan-2-ylmethyl amines or thioamines . The urea variant likely follows a parallel pathway, substituting thiourea precursors with urea-forming reagents.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-11-3-5-13(6-4-11)20-10-12(8-15(20)21)19-16(22)18-9-14-2-1-7-23-14/h1-7,12H,8-10H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEKKZBUMHSHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea is a complex organic compound characterized by the presence of a pyrrolidinone ring, urea functional group, and aromatic substituents. Its unique structure suggests potential biological activity, making it a subject of interest in pharmacological research.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 375.8 g/mol
- CAS Number : 954588-40-0
The compound's structure includes significant functional groups that may interact with biological targets, influencing various cellular pathways.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities, which can be categorized as follows:
Case Study 1: Antibacterial Screening
A series of synthesized compounds were evaluated for their antibacterial properties. Among them, derivatives containing the 4-chlorophenyl group exhibited significant activity against Bacillus subtilis, with IC values comparable to established antibiotics .
| Compound | Bacterial Strain | IC (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
| Compound C | Other strains | 6.28 |
Case Study 2: Enzyme Inhibition
Inhibitory effects on urease were studied using various derivatives of the compound. The results indicated that several derivatives had significantly lower IC values than thiourea, a standard reference .
| Compound | Enzyme Target | IC (µM) |
|---|---|---|
| Compound D | Urease | 1.13 |
| Compound E | Urease | 1.21 |
| Thiourea | Urease | 21.25 |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes and receptors:
- Enzyme Binding : The urea group may facilitate binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : Aromatic substituents could enhance interaction with receptor sites involved in various signaling pathways.
Comparison with Similar Compounds
Table 1: Crystallographic and Structural Comparison
| Compound | Core Group | Space Group | Unit Cell System | Key Structural Features |
|---|---|---|---|---|
| Target Urea Compound | Urea | Not reported | Not reported | Pyrrolidinone rigidity, dual NH groups |
| 8a (Tetrazole) | Tetrazole | P2₁/c | Monoclinic | Aromatic tetrazole, planar geometry |
| 8b (Thiourea) | Thiourea | P2₁ | Monoclinic | Polar thiourea, non-centrosymmetric |
Q & A
Q. Critical Parameters :
- Control reaction temperature to minimize side products (e.g., over-substitution at the pyrrolidinone nitrogen).
- Use anhydrous solvents to prevent hydrolysis of the isocyanate intermediate .
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR : Confirm regiochemistry via - and -NMR (e.g., pyrrolidinone carbonyl signal at ~170 ppm; furan protons at 6.3–7.4 ppm) .
- HPLC-MS : Assess purity (>95%) and verify molecular ion peak ([M+H]) matching the theoretical mass (CHClNO: 369.08 g/mol) .
- X-ray crystallography : Resolve stereochemical ambiguities (if crystalline) .
Table 1 : Key NMR Assignments
| Functional Group | -NMR (ppm) | -NMR (ppm) |
|---|---|---|
| Pyrrolidinone C=O | – | 170–175 |
| Furan C-H | 6.3–7.4 | 110–150 |
| Urea NH | 5.8–6.5 (broad) | – |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or impurity profiles . Mitigation strategies:
Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., known urea-based inhibitors) .
Batch analysis : Compare activity across synthetically validated batches (HPLC purity >98%) to rule out impurity-driven effects .
Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinity .
Example : If IC values for enzyme inhibition vary, validate using a recombinant enzyme assay under controlled pH and cofactor conditions .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting improved bioactivity?
Answer:
Focus on modifying substituents while retaining the urea-pyrrolidinone scaffold:
Substitution at the furan methyl : Replace with heterocycles (e.g., thiophene, pyridine) to alter lipophilicity (logP) and H-bonding capacity .
Pyrrolidinone optimization : Introduce electron-withdrawing groups (e.g., -CF) at the 4-chlorophenyl ring to enhance metabolic stability .
Table 2 : SAR Trends in Analogous Urea Derivatives
| Substituent Modification | Observed Effect | Reference |
|---|---|---|
| Furan → Thiophene | ↑ LogP (2.5 → 3.1); ↑ CYP450 inhibition | |
| 4-Cl → 4-CF | ↑ Metabolic stability (t +2.5h) |
Q. Experimental Design :
- Use molecular docking (AutoDock Vina) to predict binding poses with target enzymes (e.g., kinases) .
- Synthesize derivatives via parallel synthesis and screen in high-throughput assays .
Advanced: How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?
Answer:
Common issues include poor solubility and rapid clearance . Solutions:
Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG) at the urea NH to enhance solubility .
Formulation : Use nanoemulsions or liposomes to improve oral absorption .
Metabolic studies : Identify major metabolites via LC-MS/MS and block vulnerable sites (e.g., CYP3A4-mediated oxidation) .
Q. Data-Driven Approach :
- Measure logD (octanol/water) to guide formulation (target logD 1–3 for optimal absorption) .
- Conduct PK/PD modeling in rodent models to correlate plasma levels with efficacy .
Basic: What are the documented in vitro biological activities of structurally related compounds?
Answer:
Analogous urea derivatives exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
